molecular formula C14H10ClN3O2S2 B2510205 5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886917-62-0

5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2510205
CAS No.: 886917-62-0
M. Wt: 351.82
InChI Key: AHWFXYIGGJGCTQ-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted with a chlorine atom at the 5-position, linked via a carboxamide group to a 1,3,4-oxadiazole ring bearing a 4-methylsulfanylphenyl moiety.

Properties

IUPAC Name

5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c1-21-9-4-2-8(3-5-9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWFXYIGGJGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique combination of functional groups, including a chloro substituent, an oxadiazole ring, and a thiophene moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C14H12ClN3O2S2C_{14}H_{12}ClN_{3}O_{2}S_{2}, indicating the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) in its structure. The structural characteristics are essential for its biological activity.

Compound Name Structure Notable Features
This compoundStructureContains both thiophene and oxadiazole functionalities; potential for antimicrobial and anticancer activity

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar oxadiazole and thiophene moieties have been shown to inhibit bacterial growth effectively. Research indicates that this compound may act by disrupting cellular processes in microorganisms, potentially through enzyme inhibition or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to influence the STAT3 signaling pathway, which is often dysregulated in cancer cells. By modulating this pathway, the compound may induce apoptosis in cancerous cells. In vitro studies have demonstrated that similar compounds can significantly inhibit the proliferation of various cancer cell lines .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The chloro and oxadiazole groups may interact with specific enzymes critical for microbial survival and cancer cell proliferation.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells .

Case Studies

  • Antimicrobial Activity Assessment : In a study evaluating various oxadiazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
  • Anticancer Efficacy in Cell Lines : A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 and HeLa). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis indicated that the compound induced cell cycle arrest and apoptosis in treated cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents on the thiophene and oxadiazole rings, which critically affect molecular weight, solubility, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Thiophene Substituent Oxadiazole Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound 5-chloro 4-methylsulfanylphenyl Not reported Under investigation -
5-chloro-N-(5-phenyl-...) (Compound 11) 5-chloro Phenyl ~346* T-type Ca²⁺ channel inhibition
Rivaroxaban 5-chloro Morpholinone-phenyl 435.88 Factor Xa inhibition (anticoagulant)
5-bromo-N-[5-(2,5-dichlorophenyl)-...] 5-bromo 2,5-dichlorophenyl 419.1 Not reported
5-(Methylthio)-N-phenyl-... (Compound 4a) - Methylthio (thiadiazole core) Not reported Antimicrobial activity

*Estimated based on structural similarity to .

Key Observations:
  • Electron-Withdrawing Groups : Chloro (Cl) and bromo (Br) substituents on thiophene enhance stability and may improve binding to hydrophobic pockets in target proteins .
  • Oxadiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., Compound 4a) exhibit antimicrobial activity, whereas oxadiazole derivatives (e.g., Compound 11) are linked to ion channel modulation .

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